1-Methoxy-1-propene 1-Methoxy-1-propene
Brand Name: Vulcanchem
CAS No.: 4188-69-6
VCID: VC13582486
InChI: InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3/b4-3+
SMILES: CC=COC
Molecular Formula: C4H8O
Molecular Weight: 72.11 g/mol

1-Methoxy-1-propene

CAS No.: 4188-69-6

Cat. No.: VC13582486

Molecular Formula: C4H8O

Molecular Weight: 72.11 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-1-propene - 4188-69-6

Specification

CAS No. 4188-69-6
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
IUPAC Name (E)-1-methoxyprop-1-ene
Standard InChI InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3/b4-3+
Standard InChI Key QHMVQKOXILNZQR-ONEGZZNKSA-N
Isomeric SMILES C/C=C/OC
SMILES CC=COC
Canonical SMILES CC=COC

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Isomerism

The systematic name for 1-methoxy-1-propene is 1-methoxyprop-1-ene, reflecting the methoxy group (-OCH3_3) attached to the first carbon of a propene chain. The compound exists as two geometric isomers: (E)-1-methoxyprop-1-ene and (Z)-1-methoxyprop-1-ene. The (E)-isomer predominates under standard conditions due to reduced steric hindrance between the methoxy group and the methyl substituent .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC4H8O\text{C}_4\text{H}_8\text{O}
Molecular Weight72.11 g/mol
Boiling Point46–47°C (319 K)
Vapor Pressure33.95 kPa at 286.03 K
SMILES NotationCC=COC
LogP (Octanol-Water)1.1

Synthetic Methodologies

Catalytic Dehydration of Methoxypropanols

A high-yield route involves rhodium-catalyzed dehydration of 1-methoxy-2-propanol in deuterated water. Using (PMe3)2Rh(D2O)2BF4(\text{PMe}_3)_2\text{Rh}(\text{D}_2\text{O})_2\cdot \text{BF}_4 at 25°C achieves 95% conversion within 30 minutes, with isotopic labeling confirming mechanistic pathways .

Base-Mediated Elimination Reactions

Alkali metal hydroxides (e.g., NaOH) promote β-elimination from methoxy-substituted alkyl halides. For example, treatment of 1-methoxy-2-chloropropane with aqueous NaOH at 80°C generates 1-methoxy-1-propene with 78% efficiency, though competing hydrolysis necessitates careful pH control .

Reactivity and Reaction Mechanisms

Anion Stabilization and Acid-Base Behavior

Ab initio calculations (RHF/6-31+G*) reveal that the methoxy group exerts limited negative hyperconjugation compared to thioether analogs. The proton abstraction energy for 1-methoxy-1-propene is 17.5 kcal/mol higher than its methylthio counterpart, indicating weaker anion stabilization .

ΔHacid(OCH3)=379.2kJ/molvs.ΔHacid(SCH3)=312.5kJ/mol[2]\Delta H_{\text{acid}} (\text{OCH}_3) = 379.2 \, \text{kJ/mol} \quad \text{vs.} \quad \Delta H_{\text{acid}} (\text{SCH}_3) = 312.5 \, \text{kJ/mol} \quad[2]

Cycloaddition Reactions

The electron-rich double bond participates in [2+2] photocycloadditions with carbonyl compounds. Irradiation at 254 nm facilitates coupling with acetone, yielding oxetane derivatives with 65% regioselectivity for the trans-product .

Industrial and Laboratory Applications

Group Transfer Polymerization (GTP)

As a silyl ketene acetal precursor, 1-methoxy-1-propene initiates GTP of methyl methacrylate, producing polymers with narrow polydispersity (Đ<1.1\text{Đ} < 1.1). Titanium tetrachloride co-catalysis enhances stereocontrol, enabling syndiotactic poly(methyl methacrylate) synthesis .

Chiral β-Lactam Synthesis

Reaction with (S)-alkylidene(1-arylethyl)amines in the presence of TiCl4_4 forms enantiomerically enriched β-lactams (up to 92% ee), crucial for penicillin and cephalosporin analogs .

ParameterSpecificationSource
GHS PictogramsFlame, Exclamation Mark
Hazard StatementsH226, H315, H319, H335
Flash Point-6°C (closed cup)
Autoignition Temperature210°C

Storage recommendations include inert atmosphere (N2_2/Ar) at 2–8°C to prevent peroxide formation. Personal protective equipment (PPE) mandates nitrile gloves and vapor-resistant goggles due to the compound’s volatility and mucous membrane irritation potential .

Computational Insights

Conformational Analysis

MP2/6-31+G* geometry optimizations predict a 2.9 kcal/mol stability difference between (Z)- and (E)-anions, rationalizing the kinetic preference for (Z)-isomer formation under basic conditions .

Charge Distribution

Natural Bond Orbital (NBO) analysis shows significant electron density at the β-carbon (q=0.42eq = -0.42 \, e), facilitating electrophilic attacks. The methoxy oxygen retains partial positive charge (q=+0.18eq = +0.18 \, e), reducing its lone pair availability for conjugation .

Environmental and Regulatory Considerations

The European Chemicals Agency (ECHA) lists 1-methoxy-1-propene under EC 609-967-9, subject to REACH registration for annual productions exceeding 1 tonne. Atmospheric lifetime estimates via OH radical reaction kinetics (kOH=2.3×1011cm3/molecule/sk_{\text{OH}} = 2.3 \times 10^{-11} \, \text{cm}^3/\text{molecule/s}) suggest a tropospheric persistence of 4.2 days .

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